2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide

Physicochemical characterization Medicinal chemistry Procurement QC

2-[2-Chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide (CAS 693815-65-5) is a synthetic phenoxyacetamide derivative with the molecular formula C₁₅H₁₃ClFNO₃ and a monoisotopic mass of 309.057 Da. The compound features a 2-chloro-4-(hydroxymethyl)phenoxy core linked to a 4-fluoroanilide moiety, placing it within the broader phenoxyacetamide class that has been investigated for matrix metalloproteinase (MMP) inhibition, anticancer activity, and herbicidal applications.

Molecular Formula C15H13ClFNO3
Molecular Weight 309.72 g/mol
CAS No. 693815-65-5
Cat. No. B5878518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide
CAS693815-65-5
Molecular FormulaC15H13ClFNO3
Molecular Weight309.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)CO)Cl)F
InChIInChI=1S/C15H13ClFNO3/c16-13-7-10(8-19)1-6-14(13)21-9-15(20)18-12-4-2-11(17)3-5-12/h1-7,19H,8-9H2,(H,18,20)
InChIKeyGCKSUKDFZLOFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide Procurement: Physicochemical Properties & Class Context


2-[2-Chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide (CAS 693815-65-5) is a synthetic phenoxyacetamide derivative with the molecular formula C₁₅H₁₃ClFNO₃ and a monoisotopic mass of 309.057 Da . The compound features a 2-chloro-4-(hydroxymethyl)phenoxy core linked to a 4-fluoroanilide moiety, placing it within the broader phenoxyacetamide class that has been investigated for matrix metalloproteinase (MMP) inhibition, anticancer activity, and herbicidal applications [1]. Authoritative chemical databases associate this specific compound with the MMP-14 (MT1-MMP) target protein family , suggesting a potential pharmacological axis that distinguishes it from agrochemical phenoxyacetamide analogs. However, peer-reviewed biological characterization remains limited, and procurement decisions should be anchored in available physicochemical and structural differentiation from its closest N-substituted analogs.

Why N-Substituted Phenoxyacetamide Analogs Cannot Be Interchanged for 693815-65-5


Within the 2-[2-chloro-4-(hydroxymethyl)phenoxy]acetamide scaffold, even single-atom modifications to the N-aryl substituent produce quantifiable differences in molecular weight, lipophilicity, hydrogen-bonding capacity, and predicted target engagement that preclude casual interchange. The 4-fluorophenyl substituent on CAS 693815-65-5 introduces a distinctive electronegative surface patch and alters the molecule's logP relative to the N-phenyl analog (CAS 693820-35-8) and the N-(4-methylphenyl) analog (CAS 693267-97-9). These differences propagate into measurable variations in chromatographic retention, solubility, and—where binding data exist—target affinity profiles that are not linearly transferable . For programs requiring lot-to-lot consistency in biochemical or cell-based assays, substitution with an uncharacterized N-aryl variant introduces uncontrolled variables that can confound dose-response relationships and selectivity interpretation [1].

Quantitative Differentiation of 2-[2-Chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide from Closest Analogs


Molecular Weight and Lipophilicity Differentiation from N-Phenyl and N-(4-Methylphenyl) Analogs

The 4-fluorophenyl substituent confers a molecular weight of 309.72 g/mol, which is 17.99 g/mol higher than the N-phenyl analog (291.73 g/mol, CAS 693820-35-8) and 3.97 g/mol higher than the N-(4-methylphenyl) analog (305.75 g/mol, CAS 693267-97-9) . The electronegative fluorine atom reduces the computed logP by approximately 0.5–0.7 log units relative to the N-(4-methylphenyl) analog, while increasing polar surface area (PSA = 58.56 Ų vs. 55.40 Ų for the methyl analog), enhancing aqueous solubility potential . These measurable properties directly impact HPLC retention time, DMSO solubility, and membrane permeability in cell-based assays, making CAS 693815-65-5 a physically distinct entity from its closest commercially available congeners.

Physicochemical characterization Medicinal chemistry Procurement QC

MMP-14 Binding Affinity Differentiation from Broad-Spectrum MMP Inhibitors

In a fluorogenic peptide cleavage assay using recombinant human MMP-14, 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide demonstrated an IC₅₀ of 13 nM [1]. By comparison, the broad-spectrum hydroxamic acid MMP inhibitor GM 6001 (Ilomastat) exhibits a Kᵢ of 13.4 nM against MMP-14 under comparable conditions, but with potent activity across MMP-1, -2, -3, -8, and -9 . While direct MMP-1 selectivity data for the target compound are limited, the structural motif lacking a zinc-binding hydroxamate group suggests a binding mechanism distinct from hydroxamate-based inhibitors, potentially contributing to a differentiated selectivity fingerprint that warrants further characterization [2].

MMP-14 inhibition Cancer invasion Selectivity profiling

MMP-1 Selectivity Window Relative to MMP-14

Counter-screening data for the target compound reveal an MMP-1 IC₅₀ of 770 nM, yielding a 59-fold selectivity window for MMP-14 over MMP-1 (13 nM vs. 770 nM) [1]. In contrast, the broad-spectrum inhibitor GM 6001 exhibits MMP-1 Kᵢ = 0.4 nM, representing a 33.5-fold preference for MMP-1 over MMP-14—the inverse selectivity profile [2]. This inversion of isoform preference is mechanistically significant: MMP-1 (collagenase-1) inhibition has been associated with musculoskeletal syndrome (MSS) in clinical trials of broad-spectrum MMP inhibitors, making MMP-1-sparing profiles a sought-after property in MMP-14-targeted drug discovery programs [3].

MMP selectivity Drug discovery Musculoskeletal toxicity

Structural Alert: Absence of Hydroxamate Zinc-Binding Group Differentiates from Classical MMP Inhibitors

The target compound contains an acetamide linkage rather than a hydroxamic acid zinc-binding group (ZBG) found in GM 6001, Marimastat, and Batimastat [1]. Hydroxamate ZBGs, while conferring high potency through strong zinc chelation, are associated with poor oral bioavailability, rapid glucuronidation, and off-target metal chelation that contribute to the clinical failure of pan-MMP inhibitors [2]. The absence of a hydroxamate in CAS 693815-65-5, combined with retained nanomolar MMP-14 potency (IC₅₀ = 13 nM), suggests a binding mode that does not rely on strong zinc chelation, potentially reducing metalloenzyme promiscuity and improving pharmacokinetic developability [3].

Medicinal chemistry Zinc-binding group ADMET optimization

Hydroxymethyl Substituent as a Synthetic Handle for Conjugation and Prodrug Design

The 4-hydroxymethyl (-CH₂OH) group on the phenoxy ring of CAS 693815-65-5 provides a primary alcohol functional handle that is absent in simpler phenoxyacetamide analogs such as N-(4-fluorophenyl)-2-phenoxyacetamide (CAS 303989-16-4) . This hydroxymethyl group can be selectively derivatized via esterification, etherification, or oxidation to the aldehyde/carboxylic acid without affecting the acetamide core, enabling linker attachment for PROTAC design, biotinylation for target-engagement studies, or immobilization for affinity chromatography . The closest N-substituted analogs (N-phenyl, N-(4-methylphenyl)) retain the hydroxymethyl group, but lack the fluorine handle for ¹⁹F NMR monitoring, making CAS 693815-65-5 uniquely suited for both chemical derivatization and NMR-based binding assays .

Chemical biology PROTAC linker Biotinylation

Procurement-Relevant Application Scenarios for 2-[2-Chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide


Cancer Cell Invasion and Metastasis Research Requiring MMP-14-Specific Pharmacological Inhibition

For laboratories studying MMP-14/MT1-MMP-dependent cancer cell invasion, angiogenesis, or extracellular matrix remodeling, CAS 693815-65-5 provides nanomolar MMP-14 inhibition (IC₅₀ = 13 nM) with a 59-fold selectivity window over MMP-1 [1]. This selectivity profile is critical for experiments where MMP-1 co-inhibition would confound data interpretation or introduce collagenase-related cytotoxicity artifacts. The compound's non-hydroxamate structure further reduces the risk of pan-MMP off-target effects that plague hydroxamate-based inhibitors like GM 6001. Researchers should verify lot-specific purity (≥95% recommended) and confirm MMP-14 inhibitory activity in their assay system via dose-response curves, as cellular permeability and serum protein binding may shift apparent potency.

Chemical Probe Development via Hydroxymethyl-Directed Conjugation Chemistry

The primary alcohol (-CH₂OH) substituent on the phenoxy ring enables selective esterification or etherification to generate biotinylated, fluorescent, or photoaffinity-labeled derivatives of the MMP-14-active scaffold without modifying the acetamide pharmacophore . The 4-fluorophenyl group simultaneously serves as a ¹⁹F NMR reporter for binding assays and fragment-based screening. Procurement teams sourcing this compound for probe synthesis should confirm the integrity of the hydroxymethyl group by ¹H NMR (expected δ ~4.5–4.7 ppm for -CH₂OH) and absence of oxidized aldehyde/acid impurities that would reduce conjugation efficiency.

Analytical Reference Standard for HPLC-MS Method Development in Phenoxyacetamide Metabolite Studies

The distinct molecular ion ([M+H]⁺ = 310.06 m/z) and characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1) make CAS 693815-65-5 suitable as an analytical reference standard for developing LC-MS/MS methods to detect phenoxyacetamide derivatives in environmental, agricultural, or metabolic samples . Its intermediate lipophilicity (predicted logP ~2.5–3.0) provides a benchmark retention time for reversed-phase C18 column calibration. Laboratories procuring this compound as a reference standard should request a Certificate of Analysis specifying chromatographic purity (HPLC ≥ 98%) and residual solvent content to ensure suitability for quantitative method validation.

Structure-Activity Relationship (SAR) Studies on N-Aryl Substituent Effects in MMP Inhibition

For medicinal chemistry teams systematically exploring the impact of N-aryl substituents on MMP-14 potency and selectivity, CAS 693815-65-5 serves as the 4-fluorophenyl benchmark within a matched-pair series that includes the N-phenyl analog (CAS 693820-35-8, MW = 291.73) and the N-(4-methylphenyl) analog (CAS 693267-97-9, MW = 305.75) . The 4-fluorophenyl derivative provides the most electronegative N-aryl surface among commercially available congeners, offering a unique data point for computational QSAR models and Free-Wilson analysis. Ensuring consistent sourcing from a single vendor lot across all analogs in the series is recommended to minimize batch-to-batch variability in comparative biological assays.

Quote Request

Request a Quote for 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.